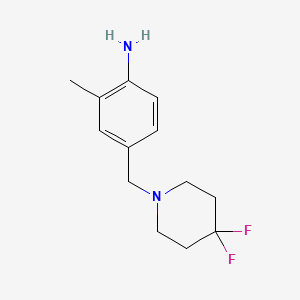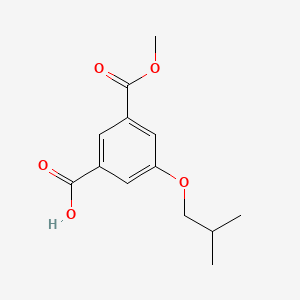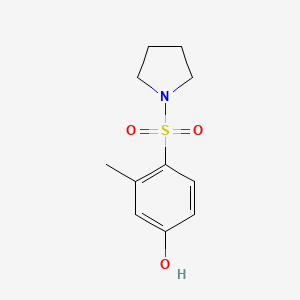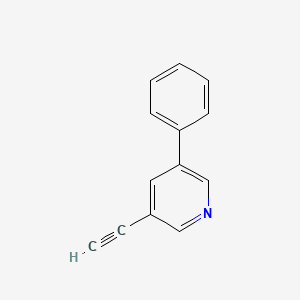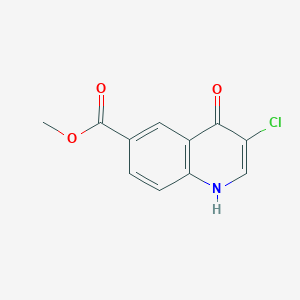
Methyl 3-chloro-4-hydroxyquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloro-4-hydroxyquinoline-6-carboxylate is a quinoline derivative with a molecular formula of C11H8ClNO3. Quinolines are a class of heterocyclic aromatic organic compounds with diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-4-hydroxyquinoline-6-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with quinoline or its derivatives as the starting material.
Halogenation: Chlorination of the quinoline ring at the 3-position is achieved using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Hydroxylation: Introduction of the hydroxyl group at the 4-position can be accomplished using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Carboxylation: The carboxylate group at the 6-position is introduced using reagents like carbon dioxide (CO2) under pressure in the presence of a base such as sodium hydroxide (NaOH).
Methylation: Finally, methylation of the carboxylate group is performed using methylating agents like methyl iodide (CH3I) or dimethyl sulfate (DMS).
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chloro-4-hydroxyquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using agents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the quinoline derivatives.
Substitution: Substitution reactions at the chloro and hydroxy positions can be carried out using nucleophiles and electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, NaOH
Reduction: LiAlH4, HCl
Substitution: NaOH, CH3I, DMS
Major Products Formed:
Oxidation: Quinoline derivatives with additional hydroxyl or carbonyl groups.
Reduction: Reduced quinoline derivatives with altered functional groups.
Substitution: Substituted quinoline derivatives with different substituents at the chloro and hydroxy positions.
Scientific Research Applications
Methyl 3-chloro-4-hydroxyquinoline-6-carboxylate has found applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new chemical compounds and materials.
Mechanism of Action
The mechanism by which Methyl 3-chloro-4-hydroxyquinoline-6-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Methyl 3-chloro-4-hydroxyquinoline-6-carboxylate is compared with other similar quinoline derivatives, such as:
Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 4-chloro-6-methylquinoline-3-carboxylate: Similar quinoline core but with different substituents and functional groups.
Uniqueness: this compound stands out due to its specific combination of chloro, hydroxy, and carboxylate groups, which contribute to its unique chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the exploration of new therapeutic agents.
Properties
IUPAC Name |
methyl 3-chloro-4-oxo-1H-quinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-11(15)6-2-3-9-7(4-6)10(14)8(12)5-13-9/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMQBDPEBQZMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C(C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
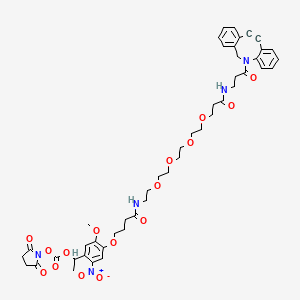

![tert-butyl 3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate](/img/structure/B8121981.png)
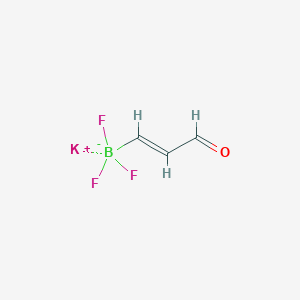
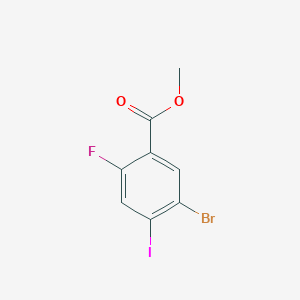
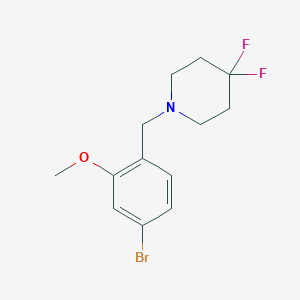
![4-Tricyclo[5.2.1.02,6]decanyl prop-2-enoate](/img/structure/B8122019.png)
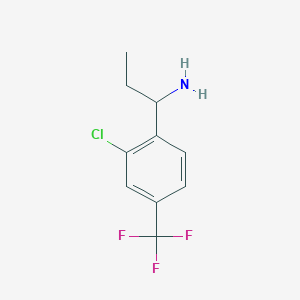
![2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B8122023.png)
![(1S,3S,4S,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B8122031.png)
